3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C12H15F2N5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a [1,2,4]triazolo[4,3-a]pyrimidine scaffold, which is similar to the structure of this compound, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
Compounds with similar structures have been found to bind readily in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing the overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness . In vitro and in vivo studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure may lead to changes in cellular homeostasis, potentially resulting in adaptive responses or toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have identified threshold effects, where a certain dosage is required to achieve the desired biological response. Beyond this threshold, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in key metabolic processes, thereby altering the overall metabolic balance within the cell. These interactions can have significant implications for cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . It is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
3-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N5/c1-8-7-9(17-19(8)12(13)14)11-16-15-10-5-3-2-4-6-18(10)11/h7,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUKABXGUABCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C2=NN=C3N2CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.